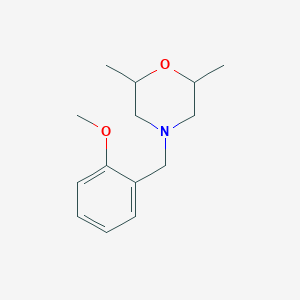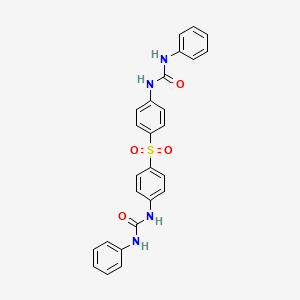![molecular formula C13H10N4O8S B4967311 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid, also known as DNBS, is a chemical compound that has been extensively used in scientific research. It belongs to the class of dinitrophenyl (DNP) compounds and has been used as a hapten for the production of antibodies specific for DNBS. DNBS has been used in various biochemical and physiological studies to understand its mechanism of action and its effects on different biological systems.
作用機序
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid acts as a hapten by binding to proteins and forming a complex that can be recognized by the immune system. The immune system then mounts an immune response against the 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid-protein complex. 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has been shown to bind to lysine residues in proteins and form stable adducts. These adducts can then be recognized by T cells, leading to the activation of the immune response.
Biochemical and physiological effects:
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce inflammation and tissue damage in animal models. 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has also been shown to alter the function of different enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, and to activate the transcription factor NF-κB, which plays a role in the regulation of immune responses.
実験室実験の利点と制限
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has several advantages as a tool for scientific research. It is a well-characterized compound that is easy to synthesize and purify. It has also been extensively used in scientific research and has a large body of literature supporting its use. However, 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid also has some limitations. It can be toxic to cells and tissues at high concentrations and can induce tissue damage and inflammation. It also has the potential to induce an immune response in researchers who handle it, making it important to handle it with care.
将来の方向性
There are several future directions for research involving 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid. One area of research is the development of new immunoassays for the detection and quantification of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid in biological samples. Another area of research is the development of new animal models to study the immune response to 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid. Additionally, research is needed to better understand the biochemical and physiological effects of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid and its mechanisms of action. Finally, research is needed to explore the potential therapeutic applications of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid in the treatment of immune-related disorders.
合成法
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid can be synthesized by the reaction of 2,4-dinitrochlorobenzene with sulfanilic acid in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid as a yellow crystalline solid.
科学的研究の応用
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has been extensively used as a hapten to produce antibodies specific for 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid. These antibodies have been used in various immunoassays to detect and quantify 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid in biological samples. 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has also been used as a tool to study the immune response in different biological systems. It has been used to induce contact hypersensitivity in animal models and to study the role of T cells in the immune response.
特性
IUPAC Name |
3,5-dinitro-2-(4-sulfamoylanilino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O8S/c14-26(24,25)9-3-1-7(2-4-9)15-12-10(13(18)19)5-8(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)(H2,14,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXXEJBBMYDTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitro-2-(4-sulfamoylanilino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)


![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)